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Compound of Interest

Compound Name: 5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782 Get Quote

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular

architectures with favorable pharmacological properties is a perpetual endeavor. Among the

privileged scaffolds that have consistently demonstrated therapeutic relevance, the piperidine

ring system holds a prominent position.[1] This technical guide focuses on a specific,

functionalized derivative, 5-(Hydroxymethyl)piperidin-2-one, a versatile building block that

offers a unique combination of stereochemical complexity, synthetic tractability, and diverse

biological potential. Its inherent chirality and the presence of a reactive hydroxyl group make it

an attractive starting point for the synthesis of a wide array of complex molecules, particularly in

the realm of central nervous system (CNS) disorders and beyond.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug

development professionals, providing in-depth application notes and detailed protocols for the

effective utilization of 5-(Hydroxymethyl)piperidin-2-one in medicinal chemistry campaigns.

Key Physicochemical Properties
To effectively leverage 5-(Hydroxymethyl)piperidin-2-one in drug design, a thorough

understanding of its fundamental physicochemical properties is essential.
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Property Value Source

Molecular Formula C₆H₁₁NO₂ [3]

Molecular Weight 129.16 g/mol [3]

Melting Point 144-146 °C [4]

Boiling Point 352.3±35.0 °C (Predicted) [4]

Density 1.199±0.06 g/cm³ (Predicted) [4]

pKa 14.21±0.20 (Predicted) [4]

Synthesis of the Core Scaffold
The accessibility of 5-(Hydroxymethyl)piperidin-2-one is a critical factor in its widespread

application. Several synthetic routes have been established, with the choice of method often

depending on the desired stereochemistry and scale of production.

Racemic Synthesis: Reduction of a Piperidine-2,5-dione
Precursor
A common and efficient method for the preparation of racemic 5-(Hydroxymethyl)piperidin-2-
one involves the selective reduction of a piperidine-2,5-dione derivative. This approach is

advantageous for initial exploratory studies where the individual activities of enantiomers have

not yet been determined.

Protocol 1: Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Materials:

5-Oxo-DL-proline

Thionyl chloride

Methanol

Sodium borohydride (NaBH₄)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.scbt.com/p/5-hydroxy-piperidin-2-one-19365-07-2
https://www.scbt.com/p/5-hydroxy-piperidin-2-one-19365-07-2
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81009226_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81009226_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81009226_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB81009226_EN.htm
https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://www.benchchem.com/product/b178782?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)

Procedure:

Esterification: To a solution of 5-oxo-DL-proline in methanol, add thionyl chloride dropwise at

0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under

reduced pressure to obtain the methyl ester.

Reduction: Dissolve the crude methyl ester in THF and cool to 0 °C. Add sodium borohydride

portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

Quenching and Extraction: Carefully quench the reaction with 1 M HCl at 0 °C. Adjust the pH

to ~8 with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50

mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a gradient of

ethyl acetate in hexanes to afford 5-(Hydroxymethyl)piperidin-2-one as a white solid.

Asymmetric Synthesis: Leveraging Chiral Pool Starting
Materials
For the synthesis of enantiomerically pure 5-(Hydroxymethyl)piperidin-2-one, chiral pool

starting materials such as glutamic acid are often employed. The inherent stereochemistry of

the starting material directs the formation of the desired enantiomer of the final product. The
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(R)-enantiomer, in particular, is a valuable precursor in the biosynthesis of the neurotransmitter

gamma-aminobutyric acid (GABA) and the amino acid proline, highlighting its potential in the

development of CNS-active agents.[4]

Chiral Pool Starting Material Key Transformations Target Molecule

Glutamic Acid CyclizationMulti-step sequence Reduction
Selective reduction

(R)-5-(Hydroxymethyl)piperidin-2-one
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Caption: Asymmetric synthesis of (R)-5-(Hydroxymethyl)piperidin-2-one.

Applications in Medicinal Chemistry
The strategic incorporation of the 5-(Hydroxymethyl)piperidin-2-one scaffold has led to the

discovery of potent and selective modulators of various biological targets. The hydroxyl group

serves as a convenient handle for further functionalization, allowing for the exploration of

structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Central Nervous System (CNS) Disorders
The piperidine scaffold is a well-established privileged structure in CNS drug discovery.[2]

Derivatives of 5-(Hydroxymethyl)piperidin-2-one are being investigated for their potential to

modulate neurotransmitter systems and treat a range of neurological and psychiatric

conditions. The structural similarity of the piperidine ring to endogenous ligands allows for

effective interaction with CNS targets.

Potential Therapeutic Targets:

GABA Receptors: As a precursor to GABA, derivatives of (R)-5-Hydroxy-piperidin-2-one are

being explored as potential modulators of GABAergic neurotransmission for the treatment of

anxiety, epilepsy, and other neurological disorders.[4]

Dopamine Transporter (DAT): The piperidine framework is a key component of several DAT

inhibitors. Functionalization of the 5-hydroxymethyl group can lead to compounds with
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tailored affinities and selectivities for DAT, with potential applications in the treatment of

ADHD and depression.

Sigma Receptors: Piperidine derivatives have shown significant affinity for sigma receptors,

which are implicated in a variety of CNS disorders, including schizophrenia, pain, and

neurodegenerative diseases.[5]

Anticancer Agents
The piperidinone core is a feature of several potent anticancer agents. These compounds often

exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.

Example Application: MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in

cancer therapy. Small molecules that can disrupt this interaction can lead to the reactivation of

p53 and subsequent tumor cell apoptosis. A notable example is the development of

piperidinone-based inhibitors of the MDM2-p53 interaction. While the specific 5-hydroxymethyl

derivative was not the final clinical candidate, the initial discovery and optimization efforts

highlight the potential of the piperidinone scaffold in this therapeutic area.[6]

Scaffold Identification Optimization Lead Compound

Piperidinone Core SAR StudiesFunctionalization MDM2-p53 InhibitorImproved Potency & PK
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Caption: Drug discovery workflow for piperidinone-based MDM2-p53 inhibitors.

Protocols for Chemical Modification
The synthetic versatility of 5-(Hydroxymethyl)piperidin-2-one is a key attribute for its use in

medicinal chemistry. The primary alcohol provides a reactive site for a variety of chemical

transformations, enabling the generation of diverse libraries of analogs for SAR studies.
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Etherification of the Hydroxyl Group
The conversion of the hydroxyl group to an ether linkage is a common strategy to modulate

lipophilicity and introduce new pharmacophoric elements.

Protocol 2: Williamson Ether Synthesis

Materials:

5-(Hydroxymethyl)piperidin-2-one

Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF)

Alkyl halide (e.g., benzyl bromide)

Ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Procedure:

Deprotonation: To a solution of 5-(Hydroxymethyl)piperidin-2-one in anhydrous DMF at 0

°C, add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture for 30

minutes at 0 °C.

Alkylation: Add the desired alkyl halide dropwise to the reaction mixture at 0 °C. Allow the

reaction to warm to room temperature and stir for 12 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the mixture with ethyl acetate. Wash the combined organic layers with water and

brine.

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography.
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Esterification of the Hydroxyl Group
Esterification of the hydroxyl group can be used to introduce a variety of functional groups and

to create prodrugs that can improve the pharmacokinetic profile of the parent molecule.

Protocol 3: Steglich Esterification

Materials:

5-(Hydroxymethyl)piperidin-2-one

Carboxylic acid

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Anhydrous Dichloromethane (DCM)

Procedure:

Reaction Setup: To a solution of 5-(Hydroxymethyl)piperidin-2-one, the desired carboxylic

acid, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM

dropwise at 0 °C.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the

filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Purify the crude ester by column chromatography.[7]

Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-(Hydroxymethyl)piperidin-2-one scaffold is crucial for

understanding the key structural features required for biological activity.
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Modification Site General Observation Potential Impact

5-Hydroxymethyl Group

Derivatization (ether, ester)

significantly impacts potency

and selectivity.

Modulates lipophilicity,

introduces new binding

interactions, and can be used

for prodrug strategies.

Lactam Nitrogen

N-alkylation or N-arylation can

influence activity and

pharmacokinetic properties.

Alters the electronic properties

of the lactam and provides a

vector for exploring additional

binding pockets.

Piperidine Ring

Introduction of substituents

can affect conformation and

target binding.

Can improve potency and

selectivity, and influence

metabolic stability.

Conclusion
5-(Hydroxymethyl)piperidin-2-one has emerged as a valuable and versatile building block in

medicinal chemistry. Its synthetic accessibility, inherent chirality, and the presence of a readily

functionalizable hydroxyl group provide a powerful platform for the design and synthesis of

novel therapeutic agents. The successful application of the broader piperidinone scaffold in

areas such as oncology and the potential of its derivatives in CNS disorders underscore the

importance of this privileged motif. The protocols and insights provided in this technical guide

are intended to empower researchers to effectively harness the potential of 5-
(Hydroxymethyl)piperidin-2-one in their drug discovery programs, ultimately contributing to

the development of new and improved medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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